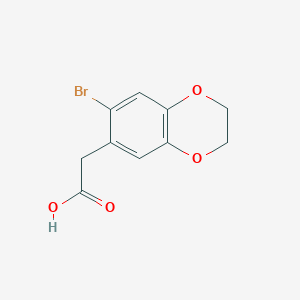

3-(4-氟苯基)-1-对甲苯基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

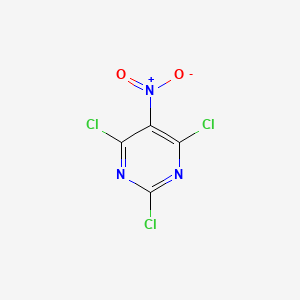

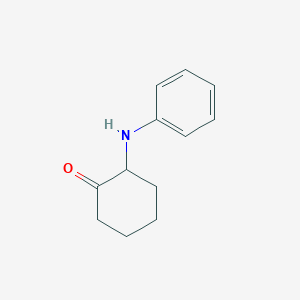

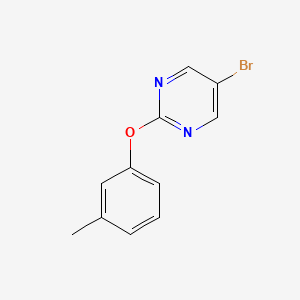

The compound "3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that has been the subject of various studies due to its interesting chemical and physical properties, as well as its potential biological activities. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to "3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde," often involves the use of Vilsmeier-Haack reagent, as seen in the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . The Vilsmeier-Haack reaction is a formylation reaction that is widely used to introduce aldehyde groups into aromatic compounds. This method is also employed in the synthesis of 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which are then used to create novel Schiff bases with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques, including infrared spectroscopy, NMR, and X-ray crystallography. For instance, the structure of an intermediate in the synthesis of similar compounds was investigated by X-ray crystallography . The optimized molecular structure and vibrational frequencies of a closely related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been studied both experimentally and theoretically, providing insights into the stability of the molecule and possible sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions to form new compounds. For example, the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with different amines and CH-acids leads to the formation of new derivatives of benzo[f]quinoline, benzo[a]phenanthridine, benzo[a]acridine, and 4,7-phenanthroline . These reactions highlight the versatility of pyrazole derivatives as intermediates in the synthesis of complex heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated in solvents with different polarities, revealing variations in extinction coefficients and quantum yield . The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, which could affect its reactivity .

科学研究应用

红外光谱、结构和光学性质

- 研究重点:分析了 3-(4-氟苯基)-1-对甲苯基-1H-吡唑-4-甲醛的分子结构、振动频率和相应的振动分配。

- 发现:发现该化合物可能由于氟原子和羰基等特定分子特征而表现出磷酸二酯酶抑制活性。

- 来源: (Mary 等人,2015 年)

合成与晶体结构

- 研究重点:合成了包括 3-(4-氟苯基)-1-对甲苯基-1H-吡唑-4-甲醛在内的四种吡唑化合物,并分析了它们的晶体结构。

- 发现:描述了吡唑和氟取代环之间形成的二面角,有助于获得结构见解。

- 来源: (Loh 等人,2013 年)

氮杂和二氮菲衍生物的合成

- 研究重点:探讨了 3-(4-氟苯基)-1H-吡唑-4-甲醛在合成苯并[f]喹啉和其他化合物的新衍生物中的应用。

- 发现:该研究强调了该化合物在创建具有潜在应用的各种衍生物中的作用。

- 来源: (Kozlov & Gusak,2007 年)

新型壳聚糖席夫碱的抗菌活性

- 研究重点:研究了衍生自杂芳基吡唑衍生物的壳聚糖席夫碱的抗菌活性。

- 发现:证明抗菌活性取决于席夫碱部分的类型,表明该化合物在创建有效抗菌剂中的潜力。

- 来源: (Hamed 等人,2020 年)

吡唑衍生物的合成和生物活性

- 研究重点:合成了和测试了各种 1-(4-取代苯基)-3-苯基-1H-吡唑-4-甲醛衍生物的生物活性。

- 发现:报道了这些衍生物的合成过程、光谱数据和毒性,为其在生物应用中的潜在用途提供了见解。

- 来源: (Selvam 等人,2011 年)

属性

IUPAC Name |

3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c1-12-2-8-16(9-3-12)20-10-14(11-21)17(19-20)13-4-6-15(18)7-5-13/h2-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHMDMVGDKSYMHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163756 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-1-P-tolyl-1H-pyrazole-4-carbaldehyde | |

CAS RN |

618098-45-6 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)